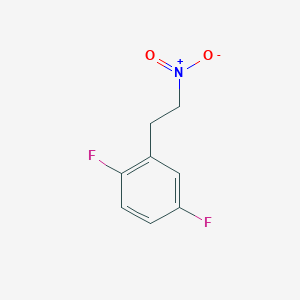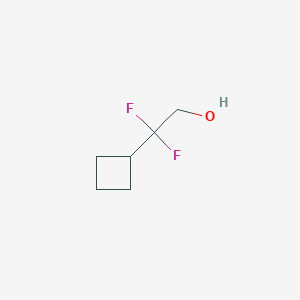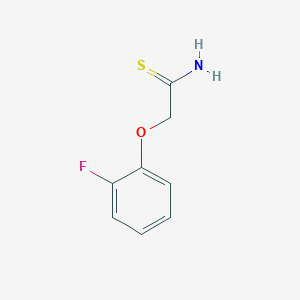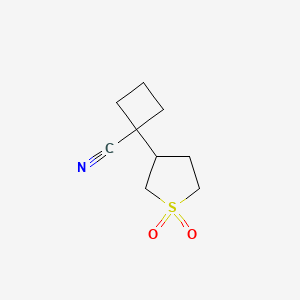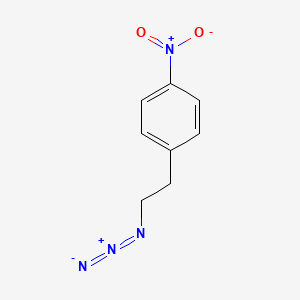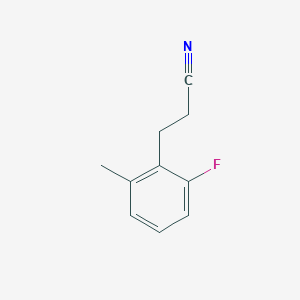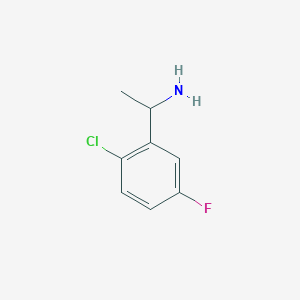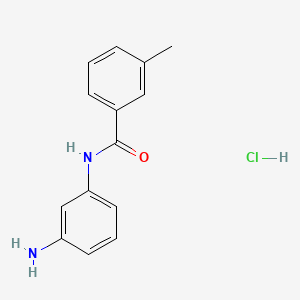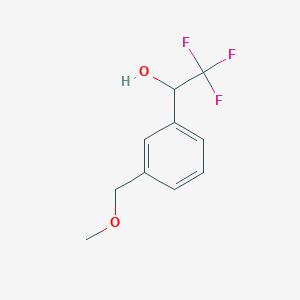![molecular formula C10H9BrO3 B13598890 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromine atom at the 5th position and an oxirane (epoxide) ring at the 7th position of the benzodioxine structure. Benzodioxines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Epoxidation: The brominated intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring at the 7th position.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine include:
5-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: This compound has a nitro group instead of an oxirane ring and exhibits different chemical reactivity and biological activity.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound has a thieno ring fused to the benzodioxine structure and is used in different chemical applications.
6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine: This compound has two bromine atoms and lacks the oxirane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and an oxirane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
5-bromo-7-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrO3/c11-7-3-6(9-5-14-9)4-8-10(7)13-2-1-12-8/h3-4,9H,1-2,5H2 |
Clave InChI |
NBAGOQVOFUVIKE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Br)C3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
